molecular formula C7H4N2O3S B1585618 6-nitrobenzo[d]thiazol-2(3H)-one CAS No. 28620-12-4

6-nitrobenzo[d]thiazol-2(3H)-one

Cat. No. B1585618
CAS RN: 28620-12-4
M. Wt: 196.19 g/mol
InChI Key: QITPMSSAFSZYOP-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]thiazol-2(3H)-one is an organic compound with the molecular formula C7H5N3O2S . It is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of 6-nitrobenzo[d]thiazol-2(3H)-one involves several steps . The process starts with 6-nitrobenzo[d]thiazol-2-amine, which is reacted with an acid chloride under an argon atmosphere . The reaction mixture is then stirred and concentrated, yielding a 6-nitrobenzo[d]thiazole intermediate . This intermediate is further reacted to yield the final product .


Molecular Structure Analysis

The molecular structure of 6-nitrobenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring system, which is a bicyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a nitro group (-NO2) attached to the benzothiazole ring .


Chemical Reactions Analysis

6-Nitrobenzo[d]thiazol-2(3H)-one can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of benzothiazole derivatives .


Physical And Chemical Properties Analysis

6-Nitrobenzo[d]thiazol-2(3H)-one has a molecular weight of 195.20 g/mol . It has a density of 1.6±0.1 g/cm3 . The compound is soluble, with a solubility of 1.97 mg/ml .

Scientific Research Applications

  • Salt and Co-crystal Formation with Carboxylic Acid Derivatives

    • Research on non-covalent interactions between organic bases like 6-bromobenzo[d]thiazol-2-amine, a related compound to 6-nitrobenzo[d]thiazol-2(3H)-one, and various carboxylic acids has enhanced understanding of binding processes. These studies involve the formation of anhydrous and hydrated multicomponent organic acid–base adducts, characterized by techniques like X-ray diffraction, IR, and elemental analysis (Jin et al., 2012).
  • Antimicrobial Applications

    • A series of compounds derived from 6-nitrobenzo[d]thiazol-2-3H-one have been synthesized and tested for their antimicrobial properties against various microbes. These compounds include 2-substituted-3-((3-(6-nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate (Akbari, Savaliya, & Patel, 2014).
  • Chemical Synthesis and Sensing Applications

    • An efficient synthesis method has been developed for N1-(3-(methylthio)propyl)-2-((3-(methylthio)propyl)thio)benzene-1,4-diamine starting from 6-nitrobenzo[d]thiazole. The synthesized compound is utilized as a bifunctional Cu(I) chelate, with potential applications in sensing (Massing & Planalp, 2015).
  • Novel Formation of Benzo[d]imidazo[2,1-b]thiazoles

    • Research demonstrates the formation of benzo[d]imidazo[2,1-b]thiazole through iron-catalyzed coupling involving 6-nitrobenzo[d]thiazol-2-amine. This unique transformation possibly includes a sequential aza-Henry reaction and intramolecular cyclization, followed by denitration (Balwe & Jeong, 2016).
  • Environmental Pollutant Biotransformation

    • The fungus Cunninghamella elegans has been used to study the biotransformation of environmental pollutants like 1-nitrobenzo[e]pyrene, a compound related to 6-nitrobenzo[d]thiazol-2-3H-one. This research sheds light on the metabolic pathways of such compounds and their environmental impact (Pothuluri et al., 1999).
  • Synthesis of Anticancer Agents

    • Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, synthesized from a nitro derivative related to 6-nitrobenzo[d]thiazol-2-3H-one, have shown potential as anticancer agents. Their cytotoxicity against various cancer cell lines has been evaluated, indicating their potential in cancer treatment (Chazin et al., 2015).
  • Chemical Sensors for Anions

    • Compounds like (E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol have been synthesized for use as chemical sensors. These sensors are selective and sensitive for the detection of anions like cyanide in aqueous media, indicating the utility of 6-nitrobenzo[d]thiazol-2-3H-one derivatives in analytical chemistry (Elsafy, Al-Easa, & Hijji, 2018).

Safety And Hazards

The compound is classified as harmful and has hazard statements H302, H312, H319, and H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and respiratory irritation .

Future Directions

The future research directions for 6-nitrobenzo[d]thiazol-2(3H)-one could involve exploring its potential applications in various fields. For instance, its derivatives have been studied for their enzyme inhibitory effects against Alzheimer’s disease .

properties

IUPAC Name

6-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPMSSAFSZYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182800
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitrobenzo[d]thiazol-2(3H)-one

CAS RN

28620-12-4
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28620-12-4
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Synthesis routes and methods I

Procedure details

28.75 g of 2-amino-6-nitrobenzothiazole, 210 g of 30% hydrochloric acid and 29.5 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the reaction mixture has been stirred for 30 minutes, it is cooled to 20° C. 50.75 g of aqueous sodium nitrite solution are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring. After metering in has ended, stirring is continued for 2.5 hours at 20°-30° C. Then, excess nitrite is removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed until neutral and dried at 60° C. to constant weight. 27.3 g of 6-nitrobenzothiazol-2-one with a pure substance content of 97.8% are obtained (corresponding to 92.4% yield). The product which is redissolved under alkaline conditions has a DSC melting point of 252.5° C.
Quantity
28.75 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
solvent
Reaction Step One
Quantity
50.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 mol of benzothiazolinone is dissolved in 100 ml of acetic anhydride and the solution is cooled to −10° C. 10 ml of nitric acid are then added dropwise, and the reaction is stirred for 2 hours. The resulting precipitate is filtered off and washed with water, and then purified by chromatography (eluant CH2Cl2 then AcOEt) to yield the title product, which is recrystallised from ethanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Q Yu, Z Chen, K Kumata, T Shao, HY Wey, Y Shao… - 2019 - Soc Nuclear Med
1604 Objectives: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor is an important protein in humans, the dysfunction of which is often associated with an …
Number of citations: 1 jnm.snmjournals.org
N Leleu-Chavain, D Baudelet, VM Heloire… - European Journal of …, 2019 - Elsevier
The high distribution of CB 2 receptors in immune cells suggests their important role in the control of inflammation. Growing evidence offers this receptor as an attractive therapeutic …
Number of citations: 15 www.sciencedirect.com
L Yang, Y Liu, M Fan, G Zhu, H Jin, J Liang… - European Journal of …, 2019 - Elsevier
Chemical probes of epigenetic ‘readers’ of histone post-translational modifications (PTMs) have become powerful tools for mechanistic and functional studies of their target proteins in …
Number of citations: 16 www.sciencedirect.com
Q Yu, K Kumata, J Rong, Z Chen… - Journal of Medicinal …, 2022 - ACS Publications
The transmembrane α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid (AMPA) receptor regulatory protein γ-8 (TARP γ-8) constitutes an auxiliary subunit of AMPA receptors, …
Number of citations: 1 pubs.acs.org
T Lu, X Zheng, F Mao, Q Cao, Q Cao, J Zhu, X Li… - European Journal of …, 2022 - Elsevier
Pseudomonas aeruginosa (P. aeruginosa) DK2 is a multidrug-resistant (MDR) gram-negative bacterial pathogen, being observed serious resistance to the ‘last-resort’ antibiotic, …
Number of citations: 3 www.sciencedirect.com

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